molecular formula C22H30O2 B1623438 4,4'-Decylidenebisphenol CAS No. 61593-21-3

4,4'-Decylidenebisphenol

Cat. No.: B1623438
CAS No.: 61593-21-3
M. Wt: 326.5 g/mol
InChI Key: ICYDRUIZSPKQOH-UHFFFAOYSA-N
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Description

4,4'-Decylidenebisphenol is a hypothetical bisphenol compound characterized by two phenol groups linked via a decylidene bridge (a 10-carbon alkyl chain). Bisphenols are widely used in polymer production, including epoxy resins, polycarbonates, and flame retardants, but their endocrine-disrupting properties have raised health and environmental concerns .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)decyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-22(18-10-14-20(23)15-11-18)19-12-16-21(24)17-13-19/h10-17,22-24H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDRUIZSPKQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210593
Record name 4,4'-Decylidenebisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61593-21-3
Record name 4,4′-Decylidenebis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61593-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Decylidenebisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Decylidenebisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-decylidenebisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Decylidenebisphenol typically involves the condensation reaction between phenol and decylidene chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the decylidene bridge between the phenol molecules .

Industrial Production Methods

In industrial settings, the production of 4,4’-Decylidenebisphenol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Decylidenebisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Decylidenebisphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Decylidenebisphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the phenol groups play a crucial role in its activity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The key structural difference among bisphenols lies in the bridging group between the two phenolic rings. Below is a comparative analysis of select bisphenols:

Compound Bridge Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/L) LogP
BPA Isopropylidene (C₃) C₁₅H₁₆O₂ 228.29 158 120–300 3.32
BPF Methylene (C₁) C₁₃H₁₂O₂ 200.23 162 12.5 2.89
BPE Ethylidene (C₂) C₁₄H₁₄O₂ 214.26 ~160* N/A N/A
HBPA Hydrogenated isopropylidene (cyclohexanol rings) C₁₅H₂₈O₂ 240.38 187 192 2.5
Bisphenol BP Diphenylmethane C₂₅H₂₀O₂ 352.43 N/A Insoluble N/A

*Estimated based on analogs.

Key Observations :

  • Bridge Length : Longer bridges (e.g., decylidene in the hypothetical compound) would increase hydrophobicity (higher LogP) and reduce water solubility, as seen in HBPA .
  • Hydrogenation: HBPA’s cyclohexanol rings enhance thermal stability (melting point 187°C vs. BPA’s 158°C) and reduce estrogenic activity .

Toxicity and Regulatory Status

  • Endocrine Activity : BPA substitutes like BPF and BPS exhibit estrogenic potency comparable to BPA . HBPA, however, shows reduced hormonal activity due to hydrogenation .
  • Toxicity Data Gaps: No studies exist for 4,4'-ethylidenediphenol (BPE) , highlighting the need for rigorous evaluation of novel bisphenols.
  • Regulatory Trends : The EU and U.S. regulate BPA in food-contact materials, driving demand for safer alternatives like HBPA .

Data Tables

Table 1: Hormonal Activity of Select Bisphenols

Compound Estrogenic Potency (Relative to BPA) Anti-Androgenic Activity
BPA 1.0 (Reference) High
BPF 0.8–1.2 Moderate
BPS 0.9–1.1 Moderate
HBPA <0.1 Not detected

Biological Activity

4,4'-Decylidenebisphenol (DBP) is a compound belonging to the bisphenol family, which has garnered attention due to its potential biological activities and effects on human health. This article explores the biological activity of DBP, focusing on its endocrine-disrupting properties, cytotoxicity, and implications for human health based on diverse research findings.

Chemical Structure and Properties

4,4'-Decylidenebisphenol is structurally related to bisphenol A (BPA) and other bisphenols. Its chemical formula is C19H20O2C_{19}H_{20}O_2, characterized by two phenolic groups linked by a decylidene bridge. This structure is significant as it influences the compound's interaction with biological systems.

Endocrine Disruption

DBP has been identified as an endocrine disruptor, similar to other bisphenols. Endocrine disruptors can interfere with hormone systems, leading to various health issues. Research indicates that DBP can bind to estrogen receptors, mimicking estrogen's effects in the body.

  • Estrogenic Activity : Studies have shown that DBP exhibits estrogenic activity by activating estrogen receptor alpha (ERα). This activation can lead to changes in gene expression associated with reproductive health and development.

Cytotoxicity

Cytotoxic effects of DBP have been assessed in various cell lines. In vitro studies have demonstrated that exposure to DBP can lead to decreased cell viability and increased oxidative stress.

  • Cell Viability Studies : Research using MCF-7 breast cancer cells indicated that DBP exposure resulted in reduced cell viability at higher concentrations (≥25 μM). The compound also induced lactate dehydrogenase (LDH) release, indicating plasma membrane damage.
Concentration (μM)Cell Viability (%)LDH Release (U/L)
010010
19512
108520
256050
503080

Reactive Oxygen Species (ROS) Production

DBP exposure has been linked to increased production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This effect was observed in studies where ROS levels were measured after exposure to varying concentrations of DBP.

  • ROS Levels : The increase in ROS production was significant at concentrations as low as 10 μM, suggesting a potential mechanism for DBP's cytotoxic effects.

Prenatal Exposure Implications

A notable case study highlighted the potential risks associated with prenatal exposure to bisphenols, including DBP. High levels of bisphenol exposure during pregnancy have been correlated with neurobehavioral changes in infants. This underscores the importance of understanding the biological activity of DBP and its analogs in relation to developmental health.

Regulatory Considerations

Given the biological activity of DBP and its classification as an endocrine disruptor, regulatory bodies are increasingly scrutinizing its use. The European Chemicals Agency (ECHA) has included several bisphenols, including DBP, on lists for further evaluation due to their potential health risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.